1-Bromo-4-(2-fluorophenoxy)benzene
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Overview
Description
1-Bromo-4-(2-fluorophenoxy)benzene is an organic compound with the molecular formula C12H8BrFO. It is a brominated aromatic ether, characterized by the presence of a bromine atom and a fluorophenoxy group attached to a benzene ring. This compound is of significant interest in organic synthesis and various scientific research fields due to its unique chemical properties and reactivity .
Mechanism of Action
Target of Action
This compound is often used as a reagent in organic synthesis , suggesting that its targets could vary depending on the specific reaction it’s used in.
Mode of Action
As a reagent in organic synthesis, it likely interacts with its targets through substitution or coupling reactions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Bromo-4-(2-fluorophenoxy)benzene . For instance, the compound is a flammable liquid and can cause irritation if it comes into contact with skin or eyes . Therefore, it should be handled with appropriate protective equipment and stored in a sealed container at room temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-4-(2-fluorophenoxy)benzene can be synthesized through several methods, with the Suzuki-Miyaura coupling reaction being one of the most common. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, making it highly efficient and widely used in organic synthesis .
Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure efficient production. The reagents and solvents used are carefully selected to minimize environmental impact and ensure safety during the manufacturing process .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-4-(2-fluorophenoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: It participates in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Nucleophiles: Employed in substitution reactions to replace the bromine atom with other functional groups.
Oxidizing and Reducing Agents: Utilized in oxidation and reduction reactions to modify the compound’s structure.
Major Products Formed:
Substituted Aromatic Compounds: Resulting from nucleophilic aromatic substitution reactions.
Biaryl Compounds: Formed through coupling reactions, such as the Suzuki-Miyaura coupling.
Scientific Research Applications
1-Bromo-4-(2-fluorophenoxy)benzene has diverse applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.
Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparison with Similar Compounds
1-Bromo-4-fluorobenzene: Shares similar reactivity but lacks the phenoxy group, making it less versatile in certain reactions.
1-Bromo-2-fluorobenzene: Another related compound with different substitution patterns, affecting its reactivity and applications.
2-Bromo-5-fluorobenzotrifluoride: Contains additional fluorine atoms, leading to distinct chemical properties and uses.
Uniqueness: 1-Bromo-4-(2-fluorophenoxy)benzene is unique due to the presence of both bromine and fluorophenoxy groups, which enhance its reactivity and versatility in organic synthesis. This combination allows for a wide range of chemical transformations and applications in various scientific fields .
Properties
IUPAC Name |
1-bromo-4-(2-fluorophenoxy)benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFO/c13-9-5-7-10(8-6-9)15-12-4-2-1-3-11(12)14/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYOFJVGLJVIODG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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